

Physical and chemical properties of 2-(4-Methoxyphenyl)sulfanylbenzoic acid

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)sulfanylbenzoic acid

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An In-depth Technical Guide to 2-(4-Methoxyphenyl)sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **2-(4-Methoxyphenyl)sulfanylbenzoic acid**. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs and established synthetic methodologies to offer a comprehensive profile. All quantitative data are summarized in structured tables, and detailed experimental protocols for a plausible synthesis are provided.

Chemical and Physical Properties

2-(4-Methoxyphenyl)sulfanylbenzoic acid, also known as 2-(p-anisylthio)benzoic acid, is an aromatic carboxylic acid containing a diaryl thioether linkage. Its structure combines the features of thiosalicylic acid and anisole, suggesting potential applications in medicinal chemistry and materials science.

Property	Value	Source
IUPAC Name	2-(4-Methoxyphenyl)sulfanylbzoic acid	-
Molecular Formula	C ₁₄ H ₁₂ O ₃ S	-
Molecular Weight	260.31 g/mol	Calculated
CAS Number	Not readily available	-
Canonical SMILES	<chem>COC1=CC=C(C=C1)SC2=CC=CC(=O)O2</chem>	-

The following properties are estimated based on data from structurally similar compounds such as 4-(4-methoxyphenyl)-benzoic acid, 2-(phenylthio)benzoic acid, and thiosalicylic acid.

Property	Estimated Value	Reference Compounds & Notes
Melting Point (°C)	150 - 170	Based on the melting points of related diaryl thioethers and substituted benzoic acids. For example, 2-(o-Methoxyphenylthio) benzoic acid is synthesized but its melting point is not specified in the available abstract.[1] Thiosalicylic acid has a melting point of 162-165 °C.[2]
Boiling Point (°C)	> 300	High boiling point is expected due to the molecular weight and polar functional groups.
Solubility	Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.	Aromatic carboxylic acids generally exhibit low water solubility.
pKa	3.5 - 4.5	The carboxylic acid proton's acidity will be similar to that of benzoic acid (pKa ~4.2) and thiosalicylic acid (pKa ~3.5).[3] [4]
LogP	3.0 - 4.0	Estimated based on the lipophilicity of the aromatic rings and the thioether linkage.

Experimental Protocols

The synthesis of **2-(4-Methoxyphenyl)sulfanylbenzoic acid** can be achieved through a nucleophilic aromatic substitution reaction, a common method for forming diaryl thioethers.[5]

This protocol is based on the reaction of thiosalicylic acid with an activated aryl halide.

Materials:

- Thiosalicylic acid (2-mercaptobenzoic acid)
- 1-Fluoro-4-methoxybenzene or 1-Iodo-4-methoxybenzene
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a round-bottom flask, dissolve thiosalicylic acid (1.0 eq) and potassium carbonate (2.2 eq) in DMF.
- Add 1-fluoro-4-methoxybenzene (1.1 eq) to the mixture.
- Heat the reaction mixture at 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-(4-Methoxyphenyl)sulfanylbenzoic acid**.

The synthesized compound would be characterized using standard analytical techniques:

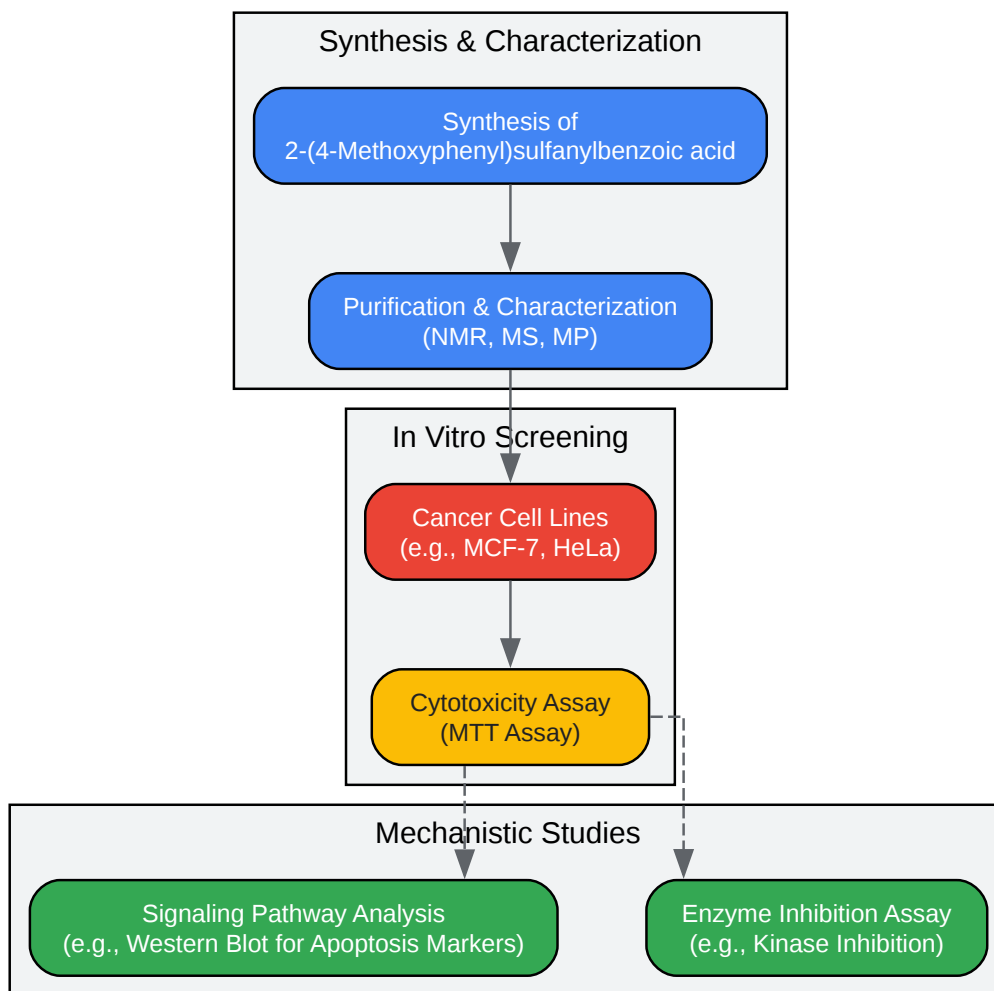
- ^1H and ^{13}C NMR Spectroscopy: To confirm the molecular structure.
- Mass Spectrometry: To determine the molecular weight.
- Melting Point Analysis: To assess the purity of the compound.
- Infrared Spectroscopy: To identify the functional groups (e.g., C=O, O-H, C-S-C).

Potential Biological Activity and Signaling Pathways

While no specific biological data for **2-(4-Methoxyphenyl)sulfanylbenzoic acid** is available, diaryl thioether derivatives have been investigated for various pharmacological activities, including anti-inflammatory and anticancer effects.[6][7] For instance, some diaryl thioether derivatives exhibit antiestrogenic activity, suggesting potential interaction with estrogen receptors.[6]

Based on the structural similarity to compounds with known biological activity, a hypothetical workflow for evaluating the anticancer potential of **2-(4-Methoxyphenyl)sulfanylbenzoic acid** is presented below.

Hypothetical Workflow for Biological Evaluation



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Caption: Hypothetical workflow for evaluating the anticancer activity of **2-(4-Methoxyphenyl)sulfanylbzoic acid**.

This diagram outlines a logical progression from the synthesis and purification of the compound to initial in vitro screening for cytotoxicity against cancer cell lines, followed by more detailed mechanistic studies to elucidate its mode of action.

Conclusion

2-(4-Methoxyphenyl)sulfanylbenzoic acid is a compound of interest for which direct experimental data is scarce. This guide provides a foundational understanding of its properties and a practical approach to its synthesis based on established chemical principles and data from related molecules. The proposed biological evaluation workflow offers a roadmap for future research into its potential therapeutic applications. Further experimental validation is necessary to confirm the estimated properties and explore the biological activities of this compound.

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